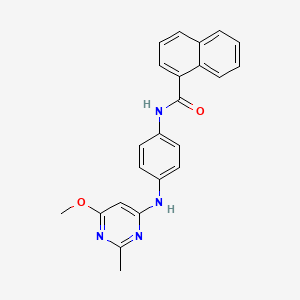

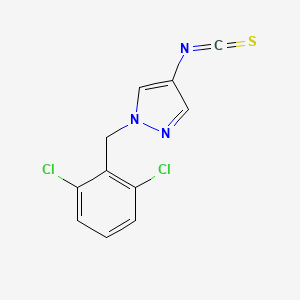

![molecular formula C15H15ClN6 B2483149 {4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine CAS No. 946218-57-1](/img/structure/B2483149.png)

{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pteridine derivatives involves several key steps, including the conversion of aminopyrazines into pteridinones through various chemical reactions. One method includes the use of 3-aminopyrazine-2-carboxamide, converted into different intermediates such as 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile, which is then used in new pteridine syntheses (Albert & Ohta, 1971). Another approach involves the synthesis of 2-dimethylamino-4-oxo-3-methyl-3.4-dihydropteridines, highlighting the versatility in synthesizing pteridine derivatives (Rokos & Pfleiderer, 1971).

Molecular Structure Analysis

The molecular structure of pteridine derivatives is complex, with various functional groups contributing to their diverse chemical behavior. The synthesis of specific pteridin-2-one derivatives from diaminomaleonitrile showcases the intricate structural possibilities within this compound class (Tsuzuki & Tada, 1986).

Chemical Reactions and Properties

Pteridine derivatives undergo a variety of chemical reactions, leading to a wide range of products with unique properties. For instance, the acylation of certain pyrimidines and subsequent reactions can lead to different pteridinones and isoxanthopterins, illustrating the chemical versatility of these compounds (Steinlin & Vasella, 2009).

Physical Properties Analysis

The physical properties of pteridine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The preparation and analysis of certain pteridin-4-ones reveal insights into their physical characteristics and the effects of different substituents on these properties (Albert, 1979).

Chemical Properties Analysis

The chemical properties of pteridine derivatives, including reactivity, stability, and tautomerism, are significant for their potential applications. Studies on proton tautomerism and stereoisomerism in certain derivatives highlight the complex chemical behavior and the influence of structural factors on these properties (Pyrih et al., 2023).

Scientific Research Applications

Synthesis of Pteridine Derivatives

Albert and Ota (1971) presented new synthetic routes to 4-aminopteridines via 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compounds. This work highlights the versatility of pteridine chemistry, including the synthesis of 4-amino- and 4-methylamino-pteridine derivatives, showcasing methods that could potentially be adapted for the synthesis of "{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine" derivatives (Albert & Ota, 1971).

Chemical and Structural Analysis

The study by Steinlin and Vasella (2009) on the acylation of a 6-(methylamino)-5-nitrosopyrimidine and the synthesis of C(6),N(8)-disubstituted isoxanthopterins provides insights into the reactivity and functionalization of pteridine derivatives. This research is significant for understanding the chemical behavior of pteridine compounds under different conditions, which could be relevant for the functionalization of "{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine" (Steinlin & Vasella, 2009).

Pteridine Reactions and Properties

Tsuzuki and Tada (1986) demonstrated the syntheses of pteridin-2-one derivatives from diaminomaleonitrile, exploring the nucleophilic substitution reactions and the transformation into various pteridine derivatives. Their work contributes to the broader understanding of pteridine chemistry and potential applications in synthesizing compounds similar to "{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine" (Tsuzuki & Tada, 1986).

Advanced Pteridine Synthesis Techniques

Further expanding on the synthetic methodologies, Brown and Shinozuka (1981) explored triazolopteridines, demonstrating the synthesis of simple s-triazolo[3,4-h]pteridines and their isomers. This research could provide alternative synthetic pathways or structural analogs for "{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine", highlighting the diversity of pteridine chemistry (Brown & Shinozuka, 1981).

properties

IUPAC Name |

4-N-(3-chloro-4-methylphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6/c1-9-4-5-10(8-11(9)16)19-14-12-13(18-7-6-17-12)20-15(21-14)22(2)3/h4-8H,1-3H3,(H,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFVVMFXMPXIQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2483067.png)

![decahydrocyclohepta[c]pyrrole, Mixture of diastereomers](/img/structure/B2483072.png)

![2-Chloro-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]acetamide](/img/structure/B2483075.png)

![(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2483081.png)

![Methyl 5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2483087.png)

![N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2483089.png)